![molecular formula C21H18N2O4S B2763011 N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034279-96-2](/img/structure/B2763011.png)
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as FMBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBP is a sulfonamide-based compound that has been found to exhibit significant biological activity against a variety of diseases.
Wirkmechanismus
The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the production of pro-inflammatory cytokines. N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has also been found to have antibacterial and antifungal activity. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is its low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have antibacterial and antifungal activity, which could be useful in the development of new antibiotics. However, one of the limitations of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is its limited solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide to better understand its biological activity. Additionally, further studies are needed to evaluate the efficacy and safety of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide in vivo, which could lead to the development of new cancer therapies and antibiotics.
Synthesemethoden
The synthesis of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of furan-3-carboxylic acid with 4-bromobenzyl chloride in the presence of a base to form 4-(furan-3-yl)benzyl chloride. The second step involves the reaction of 4-(furan-3-yl)benzyl chloride with 4-(2-methyloxazol-4-yl)benzenesulfonamide in the presence of a base to form N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to exhibit significant biological activity against a variety of diseases. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-23-21(14-27-15)18-6-8-20(9-7-18)28(24,25)22-12-16-2-4-17(5-3-16)19-10-11-26-13-19/h2-11,13-14,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPSTSAYHAGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.